Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
CAS No.: 912635-60-0
Cat. No.: VC3316949
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912635-60-0 |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | ethyl 5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H17N3O2/c1-2-20-15(19)14-12-9-18(10-13(12)16-17-14)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) |
| Standard InChI Key | MJFGNVPJJNQWKK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3 |
Introduction
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrrolopyrazole class of heterocyclic compounds. These compounds are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications in drug development.
Synthesis Methods
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be synthesized through multi-step reactions involving the condensation of appropriate precursors. Common methods involve the use of hydrazine derivatives and suitable aldehydes or ketones to form the pyrazole ring, followed by cyclization to form the pyrrolopyrazole core.
Biological Activities
Pyrrolopyrazoles, including Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate, have been studied for their potential biological activities, which include:
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Antimicrobial Activity: Some pyrrolopyrazoles exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
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Anticancer Activity: Research has shown that certain pyrrolopyrazoles can inhibit the growth of cancer cells, suggesting potential applications in oncology.
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Neuroprotective Effects: There is evidence that some compounds in this class may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Data Table: Biological Activities of Pyrrolopyrazoles
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Pyrrolopyrazole Core | Antimicrobial | |
| 5-Benzyl Substitution | Enhanced Anticancer Activity | |
| Ethyl Ester Group | Improved Solubility |
Future Directions
Future research should focus on optimizing the synthesis process to improve yield and purity, as well as conducting comprehensive in vivo studies to assess the compound's efficacy and safety. Additionally, exploring modifications to the compound's structure could lead to enhanced biological activities and improved pharmacokinetic profiles. Collaboration between chemists and biologists will be crucial in advancing our understanding of this compound and its potential applications.
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